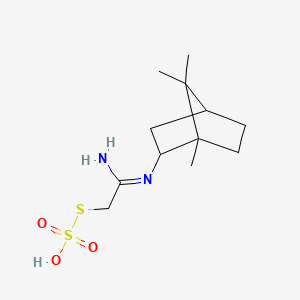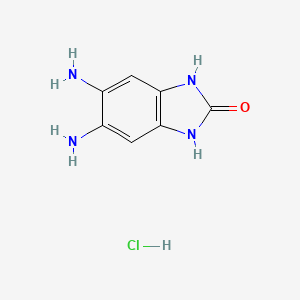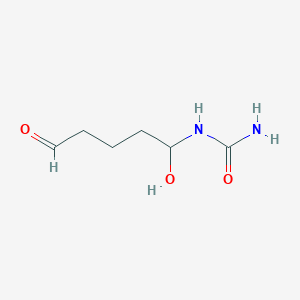![molecular formula C15H24N2O4S B14357958 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- CAS No. 96563-15-4](/img/structure/B14357958.png)
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- is a complex organic compound known for its unique structural properties. It contains a twelve-membered ring with two nitrogen atoms and two oxygen atoms, making it a diaza-crown ether derivative. The compound also features a sulfonyl group attached to a methylphenyl ring, adding to its chemical versatility .
Métodos De Preparación
The synthesis of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,7-dioxa-4,10-diazacyclododecane with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens.
Aplicaciones Científicas De Investigación
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes makes it useful in studying biological systems that involve metal ions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mecanismo De Acción
The mechanism of action of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and material science .
Comparación Con Compuestos Similares
1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- can be compared with other diaza-crown ethers and sulfonyl derivatives:
1,7-Dioxa-4,10-diazacyclododecane: Lacks the sulfonyl group, making it less versatile in certain applications.
1,4,7,10-Tetraoxa-13-diazacyclopentadecane: Contains more oxygen atoms, leading to different coordination properties.
4-Methylphenylsulfonyl chloride: A simpler compound used as a reagent in organic synthesis. The uniqueness of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- lies in its combination of a diaza-crown ether structure with a sulfonyl group, providing a versatile platform for various chemical and industrial applications.
Propiedades
Número CAS |
96563-15-4 |
|---|---|
Fórmula molecular |
C15H24N2O4S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfonyl-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C15H24N2O4S/c1-14-2-4-15(5-3-14)22(18,19)17-8-12-20-10-6-16-7-11-21-13-9-17/h2-5,16H,6-13H2,1H3 |
Clave InChI |
SQOKGXKDOQLSGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCNCCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)



![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)


